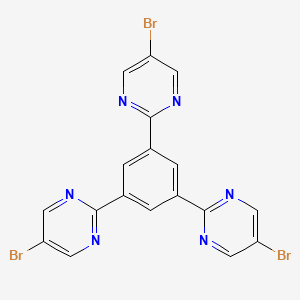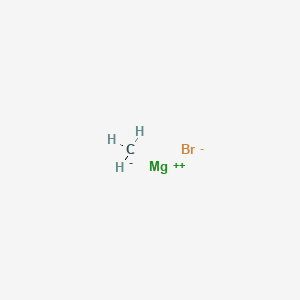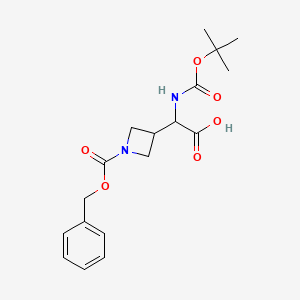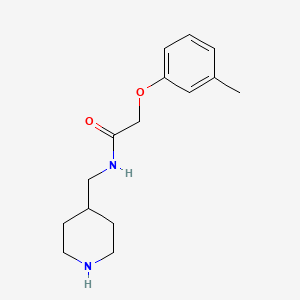![molecular formula C26H29NO2 B12506422 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B12506422.png)
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide is a stilbenoid compound. Stilbenoids are a type of natural phenol, characterized by the presence of a 1,2-diphenylethylene structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide typically involves the reaction of 1,2-diphenylbut-1-enyl phenol with N,N-dimethylethanamine in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products
The major products formed from these reactions include oxides, amines, and substituted phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to interact with cellular components, influencing processes such as cell signaling and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamoxifen: A well-known stilbenoid used in the treatment of breast cancer.
Droloxifene: Another stilbenoid with similar therapeutic applications.
Endoxifen: A metabolite of tamoxifen with potent biological activity.
Uniqueness
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide is unique due to its specific structural features and diverse range of applications. Unlike other similar compounds, it has shown potential in various fields of research, making it a valuable compound for scientific studies .
Eigenschaften
IUPAC Name |
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAASNACECBQAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)

![Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12506352.png)
![N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12506354.png)








![N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide](/img/structure/B12506411.png)
![5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12506420.png)
